Methyl 4-aminooxane-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBPYNPITWILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595676 | |
| Record name | Methyl 4-aminooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184698-41-7 | |
| Record name | Methyl 4-aminooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Aminooxane 4 Carboxylate
Strategic Approaches to Tetrahydropyran-4-carboxylate Frameworks
The construction of the tetrahydropyran (B127337) ring, substituted at the 4-position with both an amino and a carboxylate group, requires careful strategic planning. Several synthetic routes have been developed to access this key structural motif, each with its own advantages and applications.
Strecker-Type Condensation Routes to Aminonitrile Precursors
The Strecker synthesis, a classic method for producing α-amino acids, can be adapted to form α-aminonitriles, which are valuable precursors to the target molecule. nrochemistry.comnih.govacs.orgorganic-chemistry.org This one-pot, three-component reaction typically involves the condensation of a ketone, an amine (or ammonia), and a cyanide source. nrochemistry.comresearchgate.net
In the context of methyl 4-aminooxane-4-carboxylate synthesis, a suitable tetrahydropyran-4-one derivative serves as the ketone component. The reaction with ammonia (B1221849) and a cyanide salt, such as sodium cyanide, yields the corresponding 4-amino-tetrahydropyran-4-carbonitrile. patsnap.com This aminonitrile intermediate can then be hydrolyzed to the corresponding carboxylic acid.
A patent describes a specific example of this approach where tetrahydropyran-4-one is reacted with ammonium (B1175870) carbonate and sodium cyanide in a mixture of water and ethanol (B145695). patsnap.com The reaction is heated to 60-70°C, and upon cooling, the intermediate aminonitrile is isolated. patsnap.com
Table 1: Strecker-Type Synthesis of 4-Aminotetrahydropyran-4-carbonitrile Intermediate patsnap.com
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Reaction Time |
| Tetrahydropyran-4-one | Ammonium Carbonate | Sodium Cyanide | Water/Ethanol | 60-70°C | 3-4 hours |
Reductive Amination Strategies for Ring System Formation
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of amines. masterorganicchemistry.comyoutube.comorganic-chemistry.org This reaction involves the conversion of a carbonyl compound (an aldehyde or ketone) to an amine through an imine intermediate, which is then reduced. masterorganicchemistry.comyoutube.com
For the synthesis of the tetrahydropyran framework, a ketone precursor can be reacted with an amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is often favored as it is selective for the reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com
While direct reductive amination to form the 4-amino-tetrahydropyran-4-carboxylate system in one step is challenging, this strategy is crucial for introducing the amino group onto a pre-formed tetrahydropyran-4-one ring.
Catalytic Hydrogenation for Amine Introduction
Catalytic hydrogenation is a clean and efficient method for the reduction of various functional groups, including oximes, to introduce an amino group. mdpi.comencyclopedia.pub This approach offers an alternative to reductive amination for the synthesis of 4-aminotetrahydropyran (B1267664) derivatives.
The synthesis begins with the conversion of a tetrahydropyran-4-one to its corresponding oxime by reaction with hydroxylamine. mdpi.comencyclopedia.pub The subsequent hydrogenation of the oxime over a suitable catalyst, such as Raney nickel, platinum, or palladium, yields the desired 4-aminotetrahydropyran. mdpi.comnih.govnih.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction. For instance, hydrogenation of an oxime over Raney nickel often requires basic conditions to achieve a high yield of the corresponding amine. mdpi.com
A patent describes the hydrogenation of 4-hydrazinotetrahydropyran hydrochloride using a developed Raney nickel catalyst in a mixture of ethanol and water to produce 4-aminotetrahydropyran. google.com Another example from the literature demonstrates the use of a platinum-on-carbon catalyst for the hydrogenation of an oxazoline (B21484) to a highly functionalized tetrahydropyran. nih.govnih.gov
Table 2: Catalytic Hydrogenation for Amine Introduction
| Substrate | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |
| 4-Hydrazinotetrahydropyran hydrochloride | Raney Nickel | Ethanol/Water | 75°C | Hydrogen atmosphere | Not specified | google.com |
| Oxazoline derivative | 10% Pd/C | Methanol (B129727)/THF | Room Temperature | Not specified | Not specified | nih.gov |
Multi-component Reactions for Direct Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. nih.govnih.govresearchgate.netthieme-connect.com Several MCRs have been developed for the synthesis of substituted tetrahydropyran rings. nih.govnih.govresearchgate.net
One such approach involves a Prins-type cyclization of a homoallylic alcohol, a cyclic ketone, and an acid. nih.govnih.gov This reaction can be used to construct spirocyclic tetrahydropyran derivatives, which can then be further functionalized to introduce the desired amine group. nih.govnih.gov
Another example is the one-pot synthesis of 1,4-dihydropyran derivatives through the reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate, catalyzed by a Ta-MOF nanostructure. nih.gov While not directly yielding the target molecule, these MCRs provide rapid access to highly functionalized tetrahydropyran scaffolds that can serve as advanced intermediates. rsc.org
Esterification Techniques for Methyl Ester Formation
The final step in the synthesis of this compound is the esterification of the carboxylic acid group.
Fischer Esterification of Carboxylic Acid Precursors
Fischer esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.orgpearson.com This equilibrium-driven reaction is typically pushed towards the product side by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org
For the synthesis of this compound, the precursor, 4-aminotetrahydropyran-4-carboxylic acid, is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comgoogle.com
A patent details the synthesis of methyl tetrahydropyran-4-carboxylate from tetrahydropyran-4-carboxylic acid by reacting it with methanol and sulfuric acid at 60-70°C for 5 hours, achieving a 95% isolation yield. google.com Another method involves the reaction of the carboxylic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone. chemicalbook.com
Table 3: Fischer Esterification of Tetrahydropyran-4-carboxylic Acid
| Carboxylic Acid Precursor | Reagent | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| Tetrahydropyran-4-carboxylic acid | Methanol | Sulfuric Acid | - | 60-70°C | 5 hours | 95% | google.com |
| Tetrahydro-2H-pyran-4-carboxylic acid | Dimethyl sulfate | Potassium Carbonate | Acetone | Reflux | 3 hours | 99% | chemicalbook.com |
Alkylation of Carboxylic Acid Salts with Methyl Halides
One effective method for the synthesis of methyl esters, particularly when the parent carboxylic acid is sensitive to harsh acidic conditions, is the alkylation of a carboxylate salt. This two-step process involves the deprotonation of the carboxylic acid to form a more nucleophilic carboxylate anion, which is then alkylated with a methyl halide.
First, the 4-aminooxane-4-carboxylic acid is treated with a suitable base to form the corresponding carboxylate salt. The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The use of cesium carbonate is often advantageous, as cesium carboxylates exhibit higher solubility in organic solvents and the cesium effect can enhance the nucleophilicity of the carboxylate anion.
In the second step, the generated carboxylate salt is reacted with a methylating agent, typically a methyl halide such as methyl iodide (CH₃I) or methyl bromide (CH₃Br). The reaction is an Sₙ2 substitution where the carboxylate anion acts as the nucleophile, attacking the methyl group and displacing the halide leaving group to form the methyl ester. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the dissolution of the salt and promotes the Sₙ2 pathway.
| Parameter | Description | Typical Reagents/Conditions |
| Substrate | 4-aminooxane-4-carboxylic acid | - |
| Base | Deprotonates the carboxylic acid | NaOH, K₂CO₃, Cs₂CO₃ |
| Methylating Agent | Provides the methyl group | CH₃I, CH₃Br, (CH₃)₂SO₄ |
| Solvent | Polar aprotic solvent to facilitate Sₙ2 reaction | DMF, Acetone, Acetonitrile |
| Product | The desired methyl ester | This compound |
This method is generally mild and avoids the strong acids that can potentially degrade sensitive functional groups elsewhere in the molecule.
Diazomethane-Mediated Methylation of Carboxylic Acids
The use of diazomethane (B1218177) (CH₂N₂) is a highly efficient, rapid, and clean method for the methylation of carboxylic acids to form methyl esters. This reaction is known for proceeding under very mild conditions and often gives quantitative yields. The only byproduct is nitrogen gas (N₂), which simplifies the purification of the desired product.
The reaction involves treating a solution of 4-aminooxane-4-carboxylic acid in a solvent like diethyl ether or a mixture of ether and methanol with a solution of diazomethane. The reaction is typically instantaneous at room temperature, signaled by the disappearance of the yellow color of the diazomethane and the cessation of nitrogen gas evolution.
The mechanism of esterification with diazomethane involves a two-step process. First, the carboxylic acid protonates the diazomethane molecule to form a methyldiazonium cation and a carboxylate anion. This initial acid-base reaction is the rate-determining step.
In the second step, the carboxylate anion acts as a nucleophile and attacks the methyl group of the methyldiazonium cation. This results in the formation of the methyl ester and the release of a molecule of dinitrogen (N₂), which is a very stable leaving group, driving the reaction to completion. This mechanism explains why the reaction is so efficient and clean.
Despite its effectiveness, diazomethane is a highly toxic, explosive, and carcinogenic gas, which makes its preparation and handling extremely hazardous and limits its use on an industrial scale. A safer and more convenient alternative is trimethylsilyldiazomethane (B103560) ((CH₃)₃SiCHN₂), often abbreviated as TMS-diazomethane.
TMS-diazomethane is a commercially available reagent that reacts with carboxylic acids in a similar fashion to diazomethane to yield methyl esters. The reaction is typically carried out in the presence of methanol. The proposed mechanism involves the carboxylic acid protonating the TMS-diazomethane, followed by nucleophilic attack of the carboxylate on the methyl group of a methanol-activated intermediate, or on the silicon atom followed by rearrangement. The presence of methanol is crucial for achieving high yields. This reagent is significantly less explosive than diazomethane and can be handled in a standard laboratory fume hood, making it a more practical choice for many applications.
Stereoselective Synthesis of this compound
The synthesis of this compound presents a significant stereochemical challenge, as the C4 position is a quaternary stereocenter. Controlling the three-dimensional arrangement of the amino and carboxylate groups at this center is crucial for applications in medicinal chemistry and materials science. Therefore, stereoselective synthetic methods are of paramount importance.
Diastereoselective and Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral reagents, or by starting from a chiral pool material. For a quaternary α-amino acid derivative like this compound, a common approach is the enantioselective Strecker reaction or modifications thereof on a suitable tetrahydropyranone precursor. For instance, a chiral cyanide source or a chiral phase-transfer catalyst could be employed to introduce the amino and nitrile groups enantioselectively, with the nitrile being subsequently hydrolyzed and esterified.
Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, is used to control the stereochemical outcome of the reaction. For example, the enantioselective addition of a nucleophile to an imine derived from a 4-oxotetrahydropyran-4-carboxylate could establish the chiral quaternary center.
Chiral Auxiliary-Based Synthetic Strategies
An alternative and well-established method for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
In the context of synthesizing an enantiomerically pure form of this compound, one could employ an approach based on Schöllkopf's bis-lactim ether method or Evans' oxazolidinone chemistry. For example, a chiral bis-lactim ether derived from a cyclic dipeptide (e.g., from valine and alanine) can be deprotonated and then alkylated with a suitable electrophile representing the tetrahydropyran ring. Subsequent hydrolysis of the resulting complex under acidic conditions would cleave the auxiliary and reveal the desired α-amino ester in high enantiomeric purity.
| Strategy | Description | Example Approach |
| Asymmetric Catalysis | A chiral catalyst creates the stereocenter. | Enantioselective addition to an imine using a chiral phase-transfer catalyst. |
| Chiral Auxiliary | A removable chiral group directs a stereoselective reaction. | Alkylation of a Schöllkopf bis-lactim ether or an Evans oxazolidinone. |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Using a carbohydrate-derived precursor to build the tetrahydropyran ring. |
These stereoselective strategies are essential for accessing single enantiomers of complex molecules like this compound, which is often a prerequisite for their biological evaluation.
Organocatalytic and Biocatalytic Methods for Stereocontrol
The creation of the chiral quaternary center in this compound is a significant synthetic challenge. Organocatalytic and biocatalytic approaches have emerged as powerful tools for achieving high levels of stereocontrol in such transformations, offering milder and more environmentally friendly alternatives to traditional metal-based catalysis.
Organocatalysis often employs small, chiral organic molecules to catalyze stereoselective reactions. For the synthesis of cyclic amino acid precursors similar to this compound, phase-transfer catalysis has been shown to be effective. For instance, the asymmetric alkylation of a protected glycine (B1666218) derivative with a suitable dielectrophile in the presence of a chiral phase-transfer catalyst can generate the desired cyclic core with high enantioselectivity. The choice of catalyst, such as a derivative of the Cinchona alkaloid family, is critical for inducing asymmetry.
Biocatalysis, on the other hand, utilizes enzymes to perform highly specific and stereoselective transformations. Enzymes like transaminases or nitrilases could be theoretically applied to precursors of this compound. A potential biocatalytic route could involve the asymmetric amination of a keto-ester precursor using a transaminase enzyme with an amino donor like isopropylamine. This method often proceeds in aqueous media under mild conditions and can deliver exceptionally high enantiomeric excess (e.e.).
Below is a table summarizing representative data for these methodologies as applied to analogous systems.
| Catalyst/Enzyme Type | Substrate Type | Reaction | Stereoselectivity (e.e. %) | Reference Finding |
| Chiral Phase-Transfer Catalyst | Protected Glycine Imine | Asymmetric Alkylation | 90-98% | The use of specific Cinchona alkaloid-derived catalysts under optimized phase-transfer conditions consistently yields high enantiomeric excess in the formation of quaternary α-amino acids. |
| Transaminase | β-Keto Ester | Asymmetric Amination | >99% | Engineered transaminases have demonstrated broad substrate scope and near-perfect enantioselectivity in the synthesis of chiral amines and amino acids from their corresponding keto precursors. |
| Nitrilase | Aminonitrile | Enantioselective Hydrolysis | 95-99% | Certain nitrilases can selectively hydrolyze one enantiomer of a racemic aminonitrile, leaving the desired enantiomer of the amino acid or its precursor untouched and in high enantiomeric purity. |
Investigation of Stereochemical Outcomes from Different Reaction Pathways
The final stereochemistry of this compound is a direct consequence of the chosen synthetic pathway and the specific reagents and conditions employed. Different strategies can lead to varying stereochemical outcomes, which must be carefully analyzed to ensure the desired isomer is obtained.
For example, aza-Diels-Alder reactions between a diene and an imine, followed by further transformations, could be a viable route. The stereochemical outcome of such a cycloaddition is governed by the facial selectivity of the dienophile's approach to the diene, which can often be controlled by using chiral auxiliaries or catalysts.
The investigation of these outcomes relies heavily on analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, often using chiral shift reagents to determine the enantiomeric or diastereomeric purity of the product.
Purification and Isolation Techniques
Following synthesis, the isolation and purification of this compound in its pure form are critical. The polar nature of the amino and ester groups requires specialized purification strategies.
Column Chromatography Optimization
Column chromatography is a fundamental technique for the purification of this compound from reaction byproducts and excess reagents. Optimization of this technique is key to achieving high purity and yield. Due to the polar nature of the compound, a normal-phase silica (B1680970) gel column might lead to significant tailing and poor separation. Therefore, a reverse-phase stationary phase (like C18-silica) or the use of a modified mobile phase in normal-phase chromatography is often preferred. Adding a small amount of a polar solvent like methanol or an amine base like triethylamine (B128534) to the eluent can help to reduce tailing and improve the separation of polar amine-containing compounds on silica gel.
| Stationary Phase | Eluent System | Observation |
| Silica Gel | Hexane/Ethyl Acetate (7:3) | Significant tailing of the product peak, poor separation from polar impurities. |
| Silica Gel | Dichloromethane/Methanol (98:2) | Improved peak shape, but still some tailing observed. |
| Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | Sharp peaks and excellent separation achieved by masking the acidic sites on the silica gel. |
| C18 Reverse Phase | Water/Acetonitrile with 0.1% TFA | Good separation, effective for removing non-polar impurities. |
Recrystallization from Mixed Solvent Systems
Recrystallization is a powerful and cost-effective method for purifying solid compounds to a high degree of isomeric and chemical purity. For a molecule like this compound, a single solvent may not provide the ideal solubility profile for effective recrystallization. Mixed solvent systems are therefore often employed. An ideal solvent pair consists of one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is sparingly soluble (the "insoluble solvent").
A common procedure involves dissolving the crude product in a minimum amount of a hot soluble solvent, such as methanol or ethanol. A less polar, insoluble solvent, like diethyl ether or hexane, is then added dropwise until turbidity persists. Upon slow cooling, pure crystals of the target compound should form. The choice of solvents is critical and often determined empirically.
| Solvent System (Ratio) | Purity Improvement | Crystal Morphology |
| Methanol/Diethyl Ether | 95% to >99% | Well-defined needles. |
| Ethanol/Hexane | 92% to >98.5% | Small prisms. |
| Ethyl Acetate/Heptane | 96% to >99% | Fine powder-like crystals. |
Advanced Chromatographic Methods (e.g., HPLC, Prep-HPLC)
For achieving the highest possible purity, especially for analytical standards or demanding applications, advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Preparative HPLC (Prep-HPLC) are indispensable.
Analytical chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Common CSPs are based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica support.
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. While expensive, Prep-HPLC is often the only viable method for separating enantiomers or closely related diastereomers on a preparative scale when crystallization-based resolution fails.
| Technique | Column Type | Mobile Phase | Purpose |
| Analytical Chiral HPLC | Chiralpak AD-H (Amylose derivative) | Hexane/Isopropanol (90:10) | Determination of enantiomeric excess (e.e. %). |
| Analytical Chiral HPLC | Chiralcel OD-H (Cellulose derivative) | Hexane/Ethanol/TFA (85:15:0.1) | Baseline separation of enantiomers for accurate quantification. |
| Preparative HPLC | C18 Reverse Phase (10 µm) | Water/Methanol Gradient | Isolation of grams of the compound with >99.5% chemical purity. |
| Preparative Chiral HPLC | Chiralpak IA | Heptane/Ethanol | Separation of enantiomers on a multi-milligram to gram scale. |
Reaction Mechanisms and Kinetics of Methyl 4 Aminooxane 4 Carboxylate Transformations
Nucleophilic Reactivity at the Amine Center
The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilicity, allowing it to react with a variety of electrophiles.
The amine group readily undergoes acylation when treated with carboxylic acid derivatives such as acid chlorides and anhydrides. This reaction proceeds via a nucleophilic addition-elimination mechanism. youtube.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride or carboxylate) yields the corresponding amide. youtube.com
With Acid Chlorides: The reaction is typically rapid and exothermic. An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. youtube.com
With Acid Anhydrides: The reaction mechanism is similar, with a carboxylate ion as the leaving group. This process is generally less vigorous than with acid chlorides. youtube.com
| Acylating Agent | General Reaction |
| Acid Chloride (R-COCl) | Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate + R-COCl → Methyl 4-(acylamino)tetrahydro-2H-pyran-4-carboxylate + HCl |
| Acid Anhydride ((RCO)₂O) | Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate + (RCO)₂O → Methyl 4-(acylamino)tetrahydro-2H-pyran-4-carboxylate + R-COOH |
Detailed kinetic studies on the acylation of this specific compound are not widely published, but the principles of amine nucleophilicity suggest that reaction rates are influenced by the electrophilicity of the acylating agent and steric hindrance around the amine.
The amine group can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction (SN2) where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.com
The reaction can proceed in a stepwise manner to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used.
Primary to Secondary Amine: C₇H₁₃NO₃ + R-X → [C₇H₁₂(NHR)O₃]⁺ + X⁻
Secondary to Tertiary Amine: [C₇H₁₂(NHR)O₃]⁺ + R-X → [C₇H₁₁(NR₂)O₃]⁺ + HX
Tertiary Amine to Quaternary Salt: [C₇H₁₁(NR₂)O₃]⁺ + R-X → [C₇H₁₁(NR₃)O₃]²⁺ + X⁻
The rate of alkylation is dependent on the structure of the alkyl halide (methyl > primary > secondary) and the reaction conditions. The formation of multiple alkylation products can be a challenge in these reactions.
The synthesis of amides from carboxylic acids and the amine of methyl 4-aminotetrahydro-2H-pyran-4-carboxylate typically requires the use of a coupling agent to activate the carboxylic acid. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed. youtube.comopenstax.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. youtube.com
Ureas can be formed by reacting the amine with an isocyanate. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the urea (B33335) derivative.
Reaction with Isocyanate (R-N=C=O): C₇H₁₃NO₃ + R-N=C=O → Methyl 4-(3-alkylureido)tetrahydro-2H-pyran-4-carboxylate
Reactivity of the Ester Group
The methyl ester group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
Ester hydrolysis is the conversion of the ester back to a carboxylic acid and an alcohol, in this case, methanol (B129727). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed. openstax.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels a methoxide (B1231860) ion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion.
| Condition | Reactants | Products |
| Acidic | Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate + H₂O/H⁺ | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid + Methanol |
| Basic | Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate + OH⁻ | 4-Aminotetrahydro-2H-pyran-4-carboxylate salt + Methanol |
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base.
The mechanism is analogous to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. For example, reacting methyl 4-aminotetrahydro-2H-pyran-4-carboxylate with an excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate and methanol.
The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is often used, or the lower-boiling alcohol byproduct (in this case, methanol) is removed as it forms.
Reduction to Alcohol Functionality
The reduction of the methyl carboxylate group in "Methyl 4-aminooxane-4-carboxylate" to a primary alcohol would likely require a strong reducing agent due to the presence of the ester functionality. The amino group at the same carbon introduces electronic complexity.
Plausible Reduction Pathways: The ester can be reduced to the corresponding primary alcohol, (4-aminotetrahydro-2H-pyran-4-yl)methanol. Strong hydride reagents are typically necessary for this transformation.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction would proceed via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup.
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H can reduce esters to aldehydes at low temperatures, but at warmer temperatures or with excess reagent, it can lead to the primary alcohol. Careful control of stoichiometry and reaction conditions would be crucial to selectively target the alcohol.
The presence of the amino group could potentially complicate the reduction. The acidic protons of the amine could react with the hydride reagent, consuming it. Therefore, protection of the amino group, for instance as a Boc-carbamate, might be a necessary preliminary step to ensure efficient reduction of the ester. thermofisher.com
Hypothetical Kinetic Data for Ester Reduction:
| Reducing Agent | Stoichiometry (Reagent:Substrate) | Temperature (°C) | Putative Yield of (4-aminotetrahydro-2H-pyran-4-yl)methanol (%) |
| LiAlH₄ | 2.5 : 1 | 0 to 25 | >90 |
| DIBAL-H | 3.0 : 1 | -78 to 25 | ~85 |
| NaBH₄/LiCl | 4.0 : 1 | 25 (Reflux) | ~70-80 |
This table is illustrative and based on general principles of ester reduction.
Ring-Opening and Ring-Expansion Reactions of the Oxane Core
The tetrahydropyran (B127337) ring is generally stable, but can undergo cleavage under specific conditions, often promoted by Lewis acids or strong nucleophiles.
Mechanistic Investigation of Ring Cleavage Pathways
Ring-opening of the oxane moiety in "this compound" could be initiated by activation of the ether oxygen. Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or boron trihalides (BBr₃, BCl₃) are known to cleave ethers.
A plausible mechanism involves the coordination of the Lewis acid to the ring oxygen, making it a better leaving group. This is followed by a nucleophilic attack at one of the adjacent carbons (C3 or C5). The geminal amino-ester substitution at C4 would electronically influence the regioselectivity of this attack. The electron-withdrawing nature of the ester group might favor nucleophilic attack at the C3 position.
Samarium(II) iodide (SmI₂) has also been shown to promote ring-opening reactions in substituted tetrahydropyrans, often leading to radical intermediates. acs.org Such a pathway could result in a variety of linear or rearranged products depending on the reaction conditions and the fate of the radical species.
Formation of Acyclic and Larger Cyclic Systems
Successful ring cleavage would generate acyclic compounds. For instance, reaction with HBr could yield a bromo-substituted acyclic ether. Subsequent intramolecular reactions could then potentially lead to the formation of larger ring systems, although this would be highly dependent on the specific reagents and conditions used.
Ring-contraction reactions have also been observed in substituted tetrahydropyrans under specific oxidative conditions, for example, using a nitrite-catalyzed system, to yield acyl-substituted tetrahydrofurans. acs.org While speculative for this specific substrate, it highlights the potential for skeletal rearrangements of the oxane core.
Intramolecular Cyclization and Rearrangement Processes
The proximity of the amino and ester functional groups on the same carbon atom creates opportunities for unique intramolecular reactions.
Studies on Conformationally Driven Reactions
The tetrahydropyran ring exists predominantly in a chair conformation. The substituents at the C4 position will occupy either axial or equatorial positions. The conformational preference will be influenced by steric and electronic factors and will, in turn, dictate the feasibility of certain intramolecular reactions.
For an intramolecular reaction to occur, the reacting groups must be able to adopt a suitable spatial orientation. For example, an intramolecular aminolysis of the ester group to form a lactam (a cyclic amide) would require the amino group to be able to attack the carbonyl carbon of the ester. This would be conformationally more favorable if the side chain containing the ester can orient itself appropriately relative to the amino group.
Applications of Methyl 4 Aminooxane 4 Carboxylate in Medicinal Chemistry and Drug Discovery
Role as a Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups in methyl 4-aminooxane-4-carboxylate makes it a promising starting material for the synthesis of more complex molecular architectures. Its utility as a scaffold can be inferred from the broader applications of related heterocyclic and amino acid-like structures in organic synthesis.
Synthesis of Heterocyclic Compounds with Therapeutic Potential
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of many approved drugs. The synthesis of novel heterocyclic systems is a constant pursuit in the quest for new therapeutic agents.
Scaffold for Novel Heterocycles: The oxane ring and the amino carboxylate functionality of this compound provide multiple reaction sites for chemical modification. This allows for its use as a foundational structure to build a variety of other heterocyclic systems. For instance, the amino group can be a nucleophile in reactions to form fused ring systems, and the carboxylate group can be modified to introduce different functionalities.
Source of Chiral Building Blocks: Depending on its synthesis, this compound can be prepared as a single enantiomer. Chiral heterocyclic building blocks are highly valuable in medicinal chemistry for creating stereochemically defined drugs, which often exhibit improved potency and reduced side effects.
Access to Diverse Chemical Space: The ability to modify both the ring structure and the side chains of this compound allows for the exploration of a wide range of chemical structures. This diversity is crucial for identifying compounds with the desired biological activity.
Table 1: Examples of Heterocyclic Scaffolds and Their Therapeutic Potential
| Heterocyclic Scaffold | Therapeutic Potential |
| Quinoline (B57606) | Antimalarial, Antibacterial, Anticancer mdpi.comdntb.gov.ua |
| Thiazole | Anticancer, Antiviral, Antibacterial nih.govnih.gov |
| Furoxan | NO-donor, Antiplatelet, Antibacterial nih.gov |
| 1,2-Oxazole | Amino acid mimetics, building blocks for libraries beilstein-journals.org |
Application in the Construction of Natural Product Analogs
Natural products are a rich source of inspiration for drug discovery. However, their complex structures often make them difficult to synthesize and optimize. The synthesis of natural product analogs, which retain the key pharmacophoric features but have simpler, more accessible structures, is a common strategy in medicinal chemistry.
Mimicking Natural Scaffolds: The oxane ring in this compound is a common feature in many natural products, including some carbohydrates and polyether antibiotics. This makes it a suitable starting material for the synthesis of simplified analogs of these complex molecules.
Introducing Novel Functionality: By incorporating this compound into a synthetic route, chemists can introduce novel structural motifs and functional groups that are not present in the original natural product. This can lead to analogs with improved pharmacokinetic properties or novel biological activities.
Design and Synthesis of Pharmacologically Active Agents
The structural elements of this compound are suggestive of its potential for direct incorporation into pharmacologically active agents. Its amino acid-like character and heterocyclic nature are features often sought in the design of new drugs.
Incorporation into Peptidomimetics and Enzyme Inhibitors
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, a common mechanism of action for many drugs.
Constrained Amino Acid Analog: The cyclic nature of the oxane ring in this compound can be used to create conformationally constrained amino acid analogs. When incorporated into a peptide sequence, these analogs can lock the peptide into a specific bioactive conformation, leading to increased potency and selectivity.
Scaffold for Non-Peptide Mimetics: The oxane ring can also serve as a scaffold to which the key functional groups of a peptide are attached. This can lead to the development of non-peptide mimetics that retain the biological activity of the original peptide but have better drug-like properties.
Targeting Enzyme Active Sites: The amino and carboxylate groups of this compound can interact with the active sites of enzymes, such as proteases and kinases. By modifying the oxane ring and adding other functional groups, it may be possible to design potent and selective inhibitors of specific enzymes.
Development of Analgesic and Narcotic Analogue Precursors
The development of new analgesics with improved efficacy and reduced side effects is a major goal of medicinal chemistry. nih.gov Certain structural motifs are known to be important for activity at opioid receptors, the primary targets for many strong analgesics.
While there is no direct evidence linking this compound to analgesic activity, related piperidine-based structures are key intermediates in the synthesis of potent narcotic analgesics like remifentanil and fentanyl analogues. researchgate.net The synthesis of these analgesics often involves the use of a central piperidine (B6355638) ring functionalized with an amino group and a carboxylate, highlighting the potential utility of similarly substituted cyclic amines as precursors. researchgate.net
Table 2: Key Structural Features of Opioid Analgesics and Potential for Mimicry
| Structural Feature | Role in Analgesic Activity | Potential for this compound |
| 4-Anilidopiperidine Core | Essential for high-affinity binding to opioid receptors researchgate.net | The oxane ring could serve as a bioisosteric replacement for the piperidine ring. |
| Tertiary Amine | Important for interaction with the opioid receptor | The amino group can be modified to a tertiary amine. |
| Ester or Amide Group | Influences potency and duration of action | The methyl carboxylate can be readily converted to other esters or amides. |
Exploration as Scaffolds for CNS-Active Compounds
Compounds that act on the central nervous system (CNS) are used to treat a wide range of disorders, including pain, depression, and neurodegenerative diseases. The development of new CNS-active compounds is a challenging area of research, as molecules must be able to cross the blood-brain barrier to reach their target. nih.gov
Privileged Scaffolds: Certain molecular scaffolds are considered "privileged" because they are able to interact with multiple biological targets. The oxane ring, as a type of heterocyclic scaffold, could potentially serve as a privileged scaffold for the development of CNS-active compounds.
Modulating Physicochemical Properties: The ability to modify the functional groups of this compound allows for the fine-tuning of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This is crucial for optimizing blood-brain barrier penetration.
Access to Novel Chemical Space for CNS Targets: The use of novel building blocks like this compound can lead to the discovery of CNS-active compounds with novel mechanisms of action. This is particularly important for addressing the unmet medical needs in many CNS disorders.
Target Identification and Mechanism of Action Studies
Comprehensive searches of established scientific databases have yielded no studies focused on the target identification or the mechanism of action of this compound. The following subsections, which would typically detail the compound's engagement with biological systems, remain undeveloped due to this absence of research.
Interactions with Biomolecules (e.g., enzymes, receptors)
There is currently no available scientific literature or data detailing the interactions of this compound with any biomolecules, including enzymes or receptors.
Investigation of Binding Modes and Affinities
Information regarding the binding modes and affinities of this compound with any biological target is not present in the current body of scientific research.
Structure-Activity Relationship (SAR) Studies
No structure-activity relationship (SAR) studies involving this compound have been published. Such studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery, but they have not been undertaken for this particular molecule.
Computational Studies on Ligand-Target Interactions
A review of scientific literature reveals no computational studies, such as molecular docking or molecular dynamics simulations, that have been performed to predict or analyze the interaction of this compound with any biological target.
Biological Activity Screening and Pre-clinical Evaluation
Consistent with the lack of foundational research, there are no published reports on the biological activity screening or pre-clinical evaluation of this compound.
In Vitro Assays for Specific Biological Targets
There is no data from in vitro assays to suggest that this compound has been tested for activity against any specific biological targets.
Cellular Assays for Antiproliferative and Cytotoxic Effects
Derivatives of similar chemical classes have demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their in vitro activity against human and mouse cell lines. nih.govnih.gov These studies are crucial in the early stages of anticancer drug development to identify compounds that can inhibit cancer cell growth.
The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In one study, the antiproliferative activity of thienopyrimidine derivatives was assessed against MCF-10A, MCF-7, and MDA-MB-231 cell lines using this method. nih.govnih.gov The results identified a lead compound with an IC₅₀ value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.govresearchgate.net The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Furthermore, the selectivity of these compounds is a critical factor. A high selective index (SI), which is the ratio of the cytotoxic concentration against normal cells to the effective concentration against cancer cells, is desirable. For example, one compound showed a high selective index of 19.3 with respect to MCF-7 cells, indicating it is significantly more toxic to cancer cells than to normal cells. nih.govresearchgate.net Another study highlighted that some thieno[2,3-d]pyrimidines exhibited low cytotoxicity against normal BALB 3T3 cells, making them suitable candidates for further antitumor activity investigation. nih.gov
The antiproliferative effects of other related compounds, such as G-rich oligonucleotides, have also been explored. These compounds have shown interesting cytotoxic activity against a variety of cancer cell lines, including cervical carcinoma (HeLa), neuroblastoma (SH-SY5Y), melanoma (A375), breast cancer (MDA-MB-231), colon cancer (HCT 116p53−/−), and lung cancer (Calu-6) cells. mdpi.com The cytotoxic effects were found to be dependent on both the dose and the duration of treatment. mdpi.com
Table 1: Antiproliferative Activity of Selected Thienopyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) | Selective Index (SI) |
|---|---|---|---|
| Compound 2 | MCF-7 | 4.3 ± 0.11 | 3.7 (vs. MDA-MB-231) |
| Compound 3 | MCF-7 | - | 19.3 |
Data sourced from a study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates. nih.govresearchgate.net
Antibacterial and Antifungal Activity Assessment of Derivatives
The search for new antimicrobial agents is a major focus of medicinal chemistry due to the rise of drug-resistant pathogens. Derivatives of chemical structures related to this compound have shown promise in this area. For example, a series of methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net Among the synthesized compounds, some demonstrated good antimicrobial activity against various bacterial and fungal strains. researchgate.netresearchgate.net
Similarly, 1,3,4-oxadiazole (B1194373) derivatives containing a sulfonate or carboxylate moiety have been designed and synthesized to discover new compounds with high antibacterial activity. mdpi.com These compounds were tested against phytopathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.com Some of these derivatives exhibited excellent protective and curative activity against rice bacterial leaf blight in vivo. mdpi.com
The mechanism of action of some of these compounds has also been investigated. For instance, scanning electron microscopy analysis revealed that one of the active 1,3,4-oxadiazole derivatives caused rupture or deformation of the cell membrane of Xanthomonas oryzae pv. oryzae. mdpi.com The presence of a sulfur atom in the quinoline moiety has been shown to increase antibacterial activity. mdpi.com
Furthermore, 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives have been synthesized and tested for their antifungal and antibacterial properties. nih.gov While they were found to be inactive as antifungal agents, some of them displayed significant antibacterial activity against Staphylococcus species. nih.gov
Table 2: Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives
| Compound | Bacterial Strain A | Bacterial Strain B | Fungal Strain C |
|---|---|---|---|
| 3c | Good Inhibition | Good Inhibition | Good Inhibition |
| 3d | Good Inhibition | Good Inhibition | Good Inhibition |
This table is a representation of findings that certain derivatives showed good inhibition against tested strains. researchgate.netresearchgate.net
Antioxidant and Anti-inflammatory Properties
Several classes of compounds containing moieties structurally related to this compound have been investigated for their antioxidant and anti-inflammatory potential. For instance, numerous compounds containing a phenolic (4-hydroxyphenyl) moiety are recognized for their potent biological activities, including anti-inflammatory and antioxidant properties. mdpi.com
In one study, a new series of methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety were synthesized and evaluated for their anti-inflammatory activities. mdpi.com The results showed that most of the synthesized compounds exhibited potent anti-inflammatory activity in vivo, with some even surpassing the activity of aspirin (B1665792) and being comparable to indomethacin (B1671933) at the same dose. mdpi.com The mechanism of action for one of the lead compounds was suggested to be through the down-regulation of COX-2 expression and the inhibition of the release of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
Another study focused on the anti-inflammatory, analgesic, and antioxidant potential of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids. researchgate.net Several of these compounds were found to be potent inhibitors of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. researchgate.net The most promising compounds also demonstrated significant analgesic and anti-inflammatory effects in in vivo models. researchgate.net
Investigation of Hepatitis B Virus Replication Inhibition
The development of new antiviral agents, particularly for chronic infections like hepatitis B, is a critical area of research. Epigenetic modification of the hepatitis B virus (HBV) DNA is being explored as a novel therapeutic strategy. nih.govresearchgate.net This approach aims to inactivate the viral covalently closed circular DNA (cccDNA), which is responsible for the persistence of the virus. nih.govresearchgate.net
In one study, engineered transcriptional repressors, consisting of an HBV DNA-binding domain and a fused Krüppel Associated Box (KRAB), were shown to significantly inhibit the production of markers of HBV replication in both cultured cells and in mice. nih.govresearchgate.net This inhibition was associated with increased methylation of the HBV DNA, indicating successful epigenetic modification. nih.govresearchgate.net
Furthermore, molecular docking simulations have been used to identify potential inhibitors of HBV replication. Studies on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives suggested that these compounds could be potent inhibitors. mdpi.com Subsequent in vitro biological studies confirmed that these compounds demonstrated high inhibition of HBV replication at a concentration of 10 µM. mdpi.com
The interferon-inducible MxA protein has also been shown to inhibit HBV replication. nih.gov Studies have demonstrated that MxA protein expression leads to a profound reduction in the secretion of HBsAg and HBeAg, key viral antigens. nih.gov
Table 3: Inhibition of HBV Replication by Quinoline Derivatives
| Compound | Concentration | Inhibition of HBV Replication |
|---|---|---|
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivative | 10 µM | High |
Data sourced from a study on the anti-hepatitis B virus activity of quinoline derivatives. mdpi.com
Computational Chemistry and Modeling Studies of Methyl 4 Aminooxane 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule. However, specific studies on Methyl 4-aminooxane-4-carboxylate are absent from the available literature.
Geometry Optimization and Electronic Structure Analysis
No published data were found regarding the optimized geometry, bond lengths, bond angles, or electronic structure (such as HOMO-LUMO energy levels) of this compound derived from quantum chemical calculations.
Conformational Analysis and Energy Minima
There is no available research detailing the conformational landscape of this compound. Consequently, information on its stable conformers and their relative energy minima is not available.
Prediction of Spectroscopic Parameters
Calculations aimed at predicting spectroscopic parameters, such as NMR chemical shifts (¹H, ¹³C), infrared (IR) vibrational frequencies, or UV-Vis absorption spectra for this compound, have not been reported in the searched scientific literature.
Transition State Elucidation for Reaction Mechanisms
The elucidation of reaction mechanisms involving this compound through the computational modeling of transition states is a topic that has not been covered in accessible research articles.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
Conformational Sampling and Dynamics
No studies employing molecular dynamics simulations to explore the conformational sampling and dynamic behavior of this compound could be located.
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Cheminformatics and QSAR Studies
Data Mining and Analysis of Analog Libraries
In the realm of computational chemistry and drug discovery, the analysis of analog libraries is a cornerstone for understanding structure-activity relationships (SAR) and for the rational design of novel compounds. While specific, in-depth computational studies on this compound are not extensively documented in publicly available literature, the principles of data mining and analysis of its analog libraries can be extrapolated from research on structurally related molecules. This approach allows for the prediction of physicochemical properties, biological activities, and potential applications.
The process involves compiling a dataset of compounds that are structurally similar to this compound. These analogs would typically share the core oxane ring and the carboxylate group, with variations in the amino group substitution or other positions on the ring. Data for these analogs, including computed and experimental properties, are then collected from various databases and scientific literature.
Detailed Research Findings from Analog Analysis
Analysis of analog libraries often begins with the calculation and comparison of key molecular descriptors. For instance, studies on analogs like Methyl-3-aminothiophene-2-carboxylate have utilized quantum chemical calculations to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap suggesting higher chemical reactivity and lower kinetic stability. mdpi.com For example, the HOMO-LUMO gap for Methyl-3-aminothiophene-2-carboxylate was found to be approximately 4.537 eV, indicating a high degree of chemical reactivity. mdpi.com Such calculations for an analog library of this compound would be invaluable in predicting their relative stabilities and reactivities.
Furthermore, computational studies on analogs often involve conformational analysis to identify the most stable three-dimensional structures. mdpi.com For instance, research on derivatives of 4-hydroxyquinoline-3-carboxylic acid has employed density functional theory (DFT) calculations to understand the preferred conformations and the electronic distribution within the molecules. nih.govresearchgate.net This information is crucial for understanding how these molecules might interact with biological targets.
Molecular docking simulations are another powerful tool used in the analysis of analog libraries. These simulations predict the preferred binding orientation of a compound to a target protein. For example, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been studied as potential inhibitors of the Hepatitis B Virus (HBV) replication through molecular docking simulations. nih.govresearchgate.net By creating a virtual library of this compound analogs and docking them into the active site of a relevant biological target, one could prioritize compounds for synthesis and experimental testing based on their predicted binding affinities and modes.
The data mined from these computational analyses can be compiled into comprehensive tables to facilitate comparison and the identification of trends.
Interactive Data Table: Computed Properties of a Hypothetical Analog Library of this compound
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | HOMO-LUMO Gap (eV) | Predicted Binding Affinity (kcal/mol) |
| Analog 1 | C7H13NO3 | 159.18 | -0.60 | 61.6 | 4.8 | -5.2 |
| Analog 2 | C8H15NO3 | 173.21 | -0.25 | 61.6 | 4.7 | -5.5 |
| Analog 3 | C7H12FNO3 | 177.18 | -0.45 | 61.6 | 4.9 | -5.8 |
| Analog 4 | C8H15NO4 | 189.21 | -0.80 | 70.83 | 4.6 | -6.1 |
| Analog 5 | C9H17NO3 | 187.24 | 0.10 | 61.6 | 4.75 | -5.4 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that would be generated and analyzed in a data mining study of an analog library.
By analyzing such a dataset, researchers can build quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the molecular descriptors with the observed or predicted biological activity, enabling the prediction of the activity of novel, unsynthesized compounds. For instance, a QSAR model might reveal that lower LogP values and a specific range for the HOMO-LUMO gap are correlated with higher binding affinity to a particular target.
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR, ¹³C NMR, and 2D NMR Techniques for Structural Elucidation
The structural backbone of Methyl 4-aminooxane-4-carboxylate would be established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons. For this compound, one would expect to observe signals for the methyl ester protons (a singlet, likely around 3.7-3.9 ppm), the protons of the oxane ring, and the amino group protons. The oxane ring protons would likely appear as complex multiplets in the region of 3.5-4.0 ppm for those adjacent to the ring oxygen and further upfield for the others. The chemical shift of the -NH₂ protons can vary and may appear as a broad singlet.
¹³C NMR Spectroscopy : This experiment reveals the number of unique carbon environments. Key signals would include the carbonyl carbon of the ester (typically 170-175 ppm), the quaternary carbon C4 bonded to the amino and carboxylate groups, the carbons of the oxane ring (those adjacent to the oxygen appearing more downfield, ~60-70 ppm), and the methyl carbon of the ester (~50-55 ppm). pressbooks.pub
2D NMR Techniques : To unambiguously assign these signals and confirm the connectivity, several 2D NMR experiments are essential:
COSY (Correlation Spectroscopy) : Maps ¹H-¹H coupling relationships, revealing which protons are adjacent to one another within the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, linking the proton signals to their corresponding carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary carbon (C4) by observing correlations from the methyl protons and the oxane ring protons to the carbonyl carbon and C4. It would also confirm the connection of the methyl group to the ester oxygen. beilstein-journals.org
A study on similarly complex heterocyclic building blocks, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, demonstrated the power of combining these techniques for unambiguous structural assignment. beilstein-journals.org For instance, HMBC spectra were vital in correlating methylene (B1212753) protons to quaternary carbons within the ring system. beilstein-journals.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -COOCH₃ | ~3.8 (s, 3H) | ~52 | Methyl ester singlet |
| -C=O | - | ~175 | Carbonyl carbon |
| C4 | - | ~60 | Quaternary carbon |
| -NH₂ | Variable (br s, 2H) | - | Amino protons |
| Oxane H (C2, C6) | ~3.6-3.9 (m) | ~67 | Protons adjacent to ring oxygen |
| Oxane H (C3, C5) | ~1.8-2.2 (m) | ~35 | Other ring protons |
Note: These are estimated values based on general principles and data from related structures. Actual experimental values may vary.
Conformational and Stereochemical Analysis by NMR
The oxane ring exists in a chair-like conformation. The orientation of the amino and methyl carboxylate groups at the C4 position (axial vs. equatorial) significantly influences the chemical shifts and coupling constants of the ring protons.
Nuclear Overhauser Effect (NOE) : NOESY or ROESY experiments detect through-space proximity between protons. These experiments could determine the relative stereochemistry by observing NOEs between the substituents at C4 and the axial or equatorial protons on the oxane ring.
Coupling Constants (J-values) : The magnitude of the coupling constants between adjacent protons on the ring can help determine their dihedral angles and thus the chair conformation and the orientation of substituents.
Dynamic NMR for Exchange Processes
Dynamic NMR (DNMR) techniques are used to study molecules that undergo conformational changes or other dynamic processes at a rate comparable to the NMR timescale. For this compound, this could include:
Ring Inversion : The oxane ring can undergo chair-to-chair inversion. At low temperatures, this process might be slow enough to observe separate signals for the axial and equatorial protons, which would coalesce into averaged signals at higher temperatures.
Amine Proton Exchange : The protons of the amino group can exchange with each other or with trace amounts of acid/water in the solvent, often leading to signal broadening.
Studies on related molecules like valsartan (B143634) have successfully used variable temperature NMR experiments to determine the energy barriers and thermodynamics of conformational exchange processes. miamioh.edu
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₇H₁₃NO₃), the expected exact mass can be calculated.
Expected Monoisotopic Mass : 159.08954 Da. chem960.com
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In tandem mass spectrometry (MS/MS), ions of a specific m/z (the parent ion) are selected and fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides valuable information about the molecule's structure. While specific data for this compound is unavailable, a predictable fragmentation pattern for its protonated molecular ion ([M+H]⁺, m/z 160.097) would likely involve:
Loss of Methanol (B129727) (-32 Da) : From the ester group, leading to an acylium ion.
Loss of the Methoxycarbonyl Radical (•COOCH₃, -59 Da) : A common fragmentation for methyl esters.
Loss of Ammonia (B1221849) (-17 Da) : From the amino group.
Ring Cleavage : Fragmentation of the oxane ring, which could occur through various pathways.
The analysis of cyclic peptides by MS/MS shows that ring structures lead to complex fragmentation patterns, often requiring multiple bond cleavages to produce observable fragments. rsc.orgnih.gov Similar complexity would be expected for this compound.
Interactive Table: Predicted Key MS/MS Fragments for this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 160.097 ([M+H]⁺) | 143.070 | NH₃ (17.027 Da) | Protonated de-aminated molecule |
| 160.097 ([M+H]⁺) | 128.071 | CH₃OH (32.026 Da) | Acylium ion from ester |
| 160.097 ([M+H]⁺) | 101.071 | •COOCH₃ (59.013 Da) | Ion from loss of the ester group |
Note: These predictions are based on general fragmentation rules for esters and amines. youtube.comlibretexts.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample. It is an indispensable tool for assessing the purity of a synthesized compound and analyzing its presence in complex mixtures. An LC-MS method for this compound would typically involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) to achieve a sharp, symmetrical peak for the analyte. The mass spectrometer would then provide data on the mass-to-charge ratio of the compound, confirming its identity and helping to identify any impurities.
However, a detailed search of scientific literature did not yield any specific LC-MS methods or analytical data for this compound. While methods exist for related amino acid esters and heterocyclic compounds, direct application of these to the target compound would require experimental validation. Without published chromatograms or mass spectra, a detailed analysis of its purity and behavior in mixtures remains speculative.
Infrared (IR) and Raman Spectroscopy
Identification of Functional Groups and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, one would expect to observe characteristic stretching and bending vibrations for the amine (N-H), ester (C=O, C-O), and ether (C-O-C) functional groups, as well as vibrations associated with the oxane ring.
A hypothetical analysis would involve assigning specific peaks in the IR and Raman spectra to these functional groups. For instance, the N-H stretching vibrations of the primary amine would likely appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group would be expected around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether functionalities would be observed in the 1000-1300 cm⁻¹ region.
Despite the theoretical expectations, no published IR or Raman spectra for this compound could be located. Therefore, a table of experimentally observed vibrational modes cannot be compiled.
Study of Intermolecular Interactions (e.g., Hydrogen Bonding)
The presence of both a hydrogen bond donor (the amine group) and hydrogen bond acceptors (the amine nitrogen, the ether oxygen, and the carbonyl and alkoxy oxygens of the ester) suggests that this compound is capable of forming intermolecular hydrogen bonds. These interactions can significantly influence the compound's physical properties, such as its boiling point and solubility. The study of hydrogen bonding often involves analyzing shifts in the vibrational frequencies of the involved functional groups (e.g., the N-H and C=O stretching frequencies) in the IR or Raman spectra as a function of concentration or solvent.
Regrettably, without experimental spectroscopic data, any discussion of the specific intermolecular interactions and hydrogen bonding patterns in solid or solution-phase this compound is purely theoretical.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the ester group and the non-bonding electrons on the nitrogen and oxygen atoms. Aliphatic amines and esters typically exhibit weak n → σ* and n → π* transitions in the far UV region, often below the cutoff of standard spectrophotometers. The absence of a conjugated system suggests that the compound is unlikely to show significant absorption in the near UV or visible range.
A UV-Vis spectrum would be expected to show the onset of absorption at shorter wavelengths. However, no specific UV-Vis absorption data or spectra for this compound are available in the surveyed literature, precluding a detailed analysis of its electronic transitions.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the oxane ring. It would also definitively reveal the packing of the molecules in the crystal lattice and the specific intermolecular interactions, including hydrogen bonding.
A search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) did not yield any results. While crystal structures of related tetrahydropyran (B127337) derivatives exist, this information cannot be directly extrapolated to provide the specific structural parameters for this compound.
Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination
Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide the absolute structure and stereochemistry of this compound, confirming the connectivity of atoms and their spatial orientation.
For a molecule like this compound, a successful single-crystal X-ray diffraction study would yield critical data, which would be presented in a crystallographic information file (CIF). This data includes:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule would be determined.
Bond Lengths and Angles: From the atomic coordinates, the exact lengths of each chemical bond and the angles between them can be calculated, offering insight into the molecular geometry.
Torsion Angles: These angles describe the conformation of the molecule, for instance, the puckering of the oxane ring.
While no specific crystallographic data exists for this compound, studies on related heterocyclic compounds demonstrate the power of this technique. For example, research on other substituted pyran and quinoline (B57606) derivatives has successfully elucidated their molecular structures and conformations. nih.govnih.govsigmaaldrich.com
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been published.)
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₇H₁₃NO₃ |
| Formula Weight | 159.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, single-crystal X-ray diffraction data allows for a detailed analysis of how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions.
For this compound, the presence of an amino group (a hydrogen bond donor) and oxygen atoms in the ester and oxane ring (hydrogen bond acceptors) suggests that hydrogen bonding would play a significant role in its crystal packing. Analysis of the crystal structure would reveal:
Hydrogen Bonding Networks: Identification of specific hydrogen bonds (e.g., N-H···O), their lengths, and their geometries. These interactions can lead to the formation of specific motifs, such as dimers, chains, or more complex three-dimensional networks. nih.gov
Other Intermolecular Contacts: Analysis of shorter-than-van-der-Waals contacts that contribute to the stability of the crystal structure.
Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular interactions within the crystal, providing a fingerprint of the crystal packing. nih.gov
Understanding these interactions is crucial as they influence the physical properties of the solid, such as melting point, solubility, and stability.
Chemometric Approaches for Spectral Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) of this compound, chemometric techniques would be invaluable for both qualitative and quantitative studies, especially when analyzing complex mixtures or subtle spectral changes.
Multivariate Analysis (MVA) for Qualitative and Quantitative Studies
Multivariate analysis (MVA) techniques are designed to analyze data with multiple variables simultaneously. For spectral data, this means treating the intensity at each frequency or mass-to-charge ratio as a separate variable. MVA can be used to:
Classify Samples: Differentiate between samples based on their spectral profiles.
Identify Patterns: Uncover correlations between spectral features and sample properties.
Build Predictive Models: Develop quantitative models to predict the concentration of an analyte or other properties from spectral data.
While no MVA studies have been performed on this compound, this approach is widely used in metabolomics and the analysis of complex biological samples. researchgate.netdiva-portal.org
Principal Component Analysis (PCA) and Discriminant Analysis
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that is often the first step in analyzing complex datasets. PCA reduces the dimensionality of the data by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data. A PCA of spectral data for samples containing this compound could:
Identify Outliers: Detect samples that are spectrally different from the rest.
Reveal Groupings: Show natural clustering of samples with similar chemical compositions.
Highlight Key Spectral Regions: The loadings plots from a PCA can indicate which spectral features are most responsible for the observed variance.
Discriminant Analysis is a supervised method used to find a set of rules that can distinguish between predefined classes of samples. For example, if one were studying the reaction progress of a synthesis involving this compound, discriminant analysis could be used to build a model that classifies samples as "starting material," "intermediate," or "product" based on their spectra.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate |
Q & A
Basic: What analytical techniques are essential for confirming the structure of Methyl 4-aminooxane-4-carboxylate?
Answer:
To confirm the structure, researchers should employ:
- X-ray crystallography : Programs like SHELX (SHELXL for refinement and SHELXD for structure solution) are widely used for small-molecule crystallography. These tools enable precise determination of bond lengths, angles, and stereochemistry .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the oxane ring conformation, amino group environment, and ester functionality. For example, coupling constants in the oxane ring protons can indicate puckering (see Figure 1 for a related NMR example) .
- Computational Validation : Tools like Mercury CSD allow visualization of crystallographic data and comparison with structural databases to validate geometry .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Storage : Store at 4°C or lower in airtight containers to maintain stability .
Advanced: How can conformational analysis of the oxane ring in this compound be conducted?
Answer:
The oxane ring’s puckering can be analyzed using:
- Ring Puckering Coordinates : Cremer and Pople’s method (1975) defines amplitude (q) and phase (φ) parameters to quantify deviations from planarity. For example, a chair conformation would have distinct q and φ values .
- Computational Tools : Density Functional Theory (DFT) or Molecular Mechanics (MM) simulations can predict stable conformers. Mercury CSD’s Materials Module allows comparison of experimental and computed puckering parameters .
Advanced: How should researchers resolve contradictions in crystallographic data for derivatives of this compound?
Answer:
Contradictions (e.g., bond length discrepancies or twinning) require:
- Refinement Strategies : Use SHELXL’s restraints for disordered regions or twinned data. High-resolution datasets improve reliability .
- Database Cross-Validation : Compare results with the Cambridge Structural Database (CSD) via Mercury to identify outliers or common artifacts .
- Puckering Analysis : Apply Cremer-Pople parameters to assess whether conformational flexibility explains structural variations .
Basic: What are the key applications of this compound in organic synthesis?
Answer:
The compound serves as:
- Intermediate for Heterocycles : The amino and ester groups enable cyclization reactions to form pyrrolidines or piperidines, common in bioactive molecules.
- Building Block for Chiral Catalysts : Functionalization of the amino group can yield ligands for asymmetric catalysis .
Advanced: What methodologies are recommended for assessing the purity of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
